![molecular formula C11H15ClN2 B1474879 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine CAS No. 1691176-76-7](/img/structure/B1474879.png)
1-(2-Chloro-4-methylbenzyl)azetidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine can be determined using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
The chemical reactions involving 1-(2-Chloro-4-methylbenzyl)azetidin-3-amine can be analyzed using various techniques. For instance, the compound can be synthesized through aza-Michael addition with NH-heterocycles . The reaction tolerates common functionality and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .
Scientific Research Applications
Synthesis and Characterization
Azetidines and their derivatives, including azetidin-2-ones (β-lactams), are synthesized through various chemical reactions, including cyclocondensation, cycloaddition, and reactions with electrophiles and nucleophiles. These methods provide a pathway to synthesize novel compounds with potential biological activities. For example, the synthesis of novel azetidin-2-ones has been explored for their antimicrobial properties, showcasing the versatility of azetidines in medicinal chemistry (Sharma et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Several studies have reported the antimicrobial and anti-inflammatory activities of azetidin-2-ones and their derivatives. Compounds synthesized from azetidines have shown significant antibacterial and antifungal activities against various strains of microorganisms. For instance, azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one have displayed promising antibacterial activities against bacterial strains (Chopde et al., 2012). Additionally, the anti-inflammatory effects of certain azetidin-2-ones have been evaluated, showing potent results compared to standard drugs like indomethacin (Sharma et al., 2013).
Applications in Material Science
Beyond biomedical applications, azetidines have shown potential in material science. For example, azetidines are involved in the synthesis of polyurethane elastomers, where they act as intermediates in producing supramolecular extenders with precise chain lengths. This highlights their role in developing advanced materials with specific properties (Kuo et al., 2012).
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-8-2-3-9(11(12)4-8)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKJHOEFRJVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylbenzyl)azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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